molecular formula C25H29FN4O B6137571 N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide

N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide

Cat. No.: B6137571
M. Wt: 420.5 g/mol
InChI Key: HVQDQGOLDTVFMF-UHFFFAOYSA-N
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Description

N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the 5-fluoro-2-pyrazol-1-ylphenyl intermediate, which is then reacted with a piperidine derivative. The final step involves the formation of the phenylpropanamide moiety through amide bond formation.

  • Step 1: Synthesis of 5-fluoro-2-pyrazol-1-ylphenyl Intermediate

      Reagents: 5-fluoropyrazole, benzyl chloride

      Conditions: Reflux in anhydrous solvent (e.g., toluene) with a base (e.g., potassium carbonate)

  • Step 2: Formation of Piperidine Derivative

      Reagents: 3-piperidinemethanol, 5-fluoro-2-pyrazol-1-ylphenyl intermediate

      Conditions: Stirring at room temperature in the presence of a coupling agent (e.g., EDCI, HOBt)

  • Step 3: Amide Bond Formation

      Reagents: 3-phenylpropanoic acid, piperidine derivative

      Conditions: Reflux in anhydrous solvent (e.g., dichloromethane) with a dehydrating agent (e.g., DCC)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Bromine (Br₂) in the presence of a Lewis acid (e.g., AlCl₃)

Major Products

    Oxidation: Formation of N-oxide derivatives

    Reduction: Hydrogenated pyrazole derivatives

    Substitution: Brominated phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(5-chloro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide
  • N-[[1-[(5-methyl-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide
  • N-[[1-[(5-bromo-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide

Uniqueness

N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide is unique due to the presence of the fluorine atom on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O/c26-23-10-11-24(30-15-5-13-28-30)22(16-23)19-29-14-4-8-21(18-29)17-27-25(31)12-9-20-6-2-1-3-7-20/h1-3,5-7,10-11,13,15-16,21H,4,8-9,12,14,17-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDQGOLDTVFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)N3C=CC=N3)CNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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